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Compound of Interest

Compound Name: 4-Bromo-1-propyl-1H-imidazole

Cat. No.: B572273 Get Quote

Spectroscopic Scrutiny: Confirming the
Structure of 4-Bromo-1-propyl-1H-imidazole
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1-propyl-1H-imidazole and

Structurally Related Compounds

For researchers and professionals in drug development and chemical synthesis, unequivocal

structural confirmation of novel molecules is paramount. This guide provides a detailed

spectroscopic analysis of "4-Bromo-1-propyl-1H-imidazole," a halogenated alkylimidazole

with potential applications in medicinal chemistry. Due to the absence of published

experimental spectroscopic data for this specific molecule, this report employs a comparative

approach, utilizing predicted spectral data alongside experimental data from structurally

analogous compounds. This methodology allows for a robust, albeit predictive, structural

elucidation.

The comparative analysis includes experimental data for "4-bromo-1H-imidazole" and "1-

propyl-1H-imidazole," which represent the core structural motifs of the target molecule.

Additionally, predicted data for "4-bromo-1-ethyl-1H-imidazole" is included to observe the effect

of varying the alkyl chain length. This multi-faceted comparison provides a comprehensive

understanding of the expected spectroscopic signatures of 4-Bromo-1-propyl-1H-imidazole.
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The following tables summarize the experimental and predicted ¹H NMR, ¹³C NMR, and mass

spectrometry data for 4-Bromo-1-propyl-1H-imidazole and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound H-2 H-5 N-CH₂- -CH₂- -CH₃

4-Bromo-1-

propyl-1H-

imidazole

(Predicted)

~7.5 ~7.0 ~4.0 ~1.8 ~0.9

4-Bromo-1H-

imidazole

(Experimental

)

7.63 (s) 7.15 (s) - - -

1-Propyl-1H-

imidazole

(Experimental

)[1]

7.46 (s) 6.91 (s) 3.90 (t) 1.81 (sextet) 0.93 (t)

4-Bromo-1-

ethyl-1H-

imidazole

(Predicted)

~7.5 ~7.0 ~4.1 - ~1.4 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b572273?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8287193.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

C-2 C-4 C-5 N-CH₂- -CH₂- -CH₃

4-Bromo-1-

propyl-1H-

imidazole

(Predicted)

~138 ~110 ~122 ~50 ~24 ~11

4-Bromo-

1H-

imidazole

(Experimen

tal)

137.9 108.5 121.8 - - -

1-Propyl-

1H-

imidazole

(Experimen

tal)

137.1 129.2 118.9 49.2 24.1 11.2

4-Bromo-1-

ethyl-1H-

imidazole

(Predicted)

~138 ~110 ~122 ~42 - ~15

Table 3: Mass Spectrometry Data (m/z)
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Compound
Molecular
Formula

Molecular
Weight

[M]+ [M+H]+

4-Bromo-1-

propyl-1H-

imidazole

C₆H₉BrN₂ 189.05 188/190 189/191

4-Bromo-1H-

imidazole
C₃H₃BrN₂ 146.97 146/148 147/149

1-Propyl-1H-

imidazole
C₆H₁₀N₂ 110.16 110 111

4-Bromo-1-ethyl-

1H-imidazole
C₅H₇BrN₂ 175.03 174/176 175/177

Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are detailed below.

These methodologies are broadly applicable to the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the

sample is fully dissolved and free of any particulate matter.

¹H NMR Acquisition:

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to

achieve an adequate signal-to-noise ratio.
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Process the data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Using the same sample, acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (from hundreds to thousands) to compensate for

the lower natural abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Direct Infusion Analysis (for initial molecular weight confirmation):

Introduce the sample solution directly into the mass spectrometer's ion source (e.g.,

Electrospray Ionization - ESI) via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1

ratio) should be observed for bromine-containing compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis (for purity assessment and

confirmation):

Inject the sample solution onto a suitable HPLC or UPLC column (e.g., C18).

Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with a

small amount of formic acid).

The eluent is directed into the mass spectrometer's ion source for continuous analysis.

This provides both the retention time of the compound and its mass spectrum.
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Visualization of Analytical Workflow and Structural
Comparison
To further clarify the process of structural confirmation and the relationships between the

analyzed compounds, the following diagrams are provided.

Synthesis

Spectroscopic Analysis

Data Interpretation & Confirmation

Synthesized Compound
(e.g., 4-Bromo-1-propyl-1H-imidazole)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI, LC-MS)

Spectral Data Analysis
(Chemical Shifts, Coupling, m/z)

Comparison with
Analogous Structures Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of a synthesized organic molecule.
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Structural Analogues for Comparison

4-Bromo-1-propyl-1H-imidazole

Imidazole Core

Bromine at C4

Propyl at N1

4-Bromo-1H-imidazole

Imidazole Core

Bromine at C4

H at N1

Same Core Same Substituent

1-Propyl-1H-imidazole

Imidazole Core

H at C4

Propyl at N1

Same Core Same Substituent

4-Bromo-1-ethyl-1H-imidazole

Imidazole Core

Bromine at C4

Ethyl at N1

Same Core Same Substituent

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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